molecular formula C6H14ClNO B1401912 (R)-2-(pyrrolidin-3-yl)ethanol hydrochloride CAS No. 1421010-54-9

(R)-2-(pyrrolidin-3-yl)ethanol hydrochloride

Cat. No.: B1401912
CAS No.: 1421010-54-9
M. Wt: 151.63 g/mol
InChI Key: SVUPXZZFQCQRSC-FYZOBXCZSA-N
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Description

®-2-(pyrrolidin-3-yl)ethanol hydrochloride is a chemical compound with the molecular formula C5H12ClNO. . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in various chemical and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(pyrrolidin-3-yl)ethanol hydrochloride typically involves the reduction of pyrrolidin-3-one followed by the introduction of an ethanol group. One common method is the catalytic hydrogenation of pyrrolidin-3-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting ®-2-(pyrrolidin-3-yl)ethanol is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of ®-2-(pyrrolidin-3-yl)ethanol hydrochloride may involve continuous flow processes to enhance efficiency and yield. These methods often utilize flow microreactors, which allow for precise control over reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions

®-2-(pyrrolidin-3-yl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidin-3-one, while reduction may produce more saturated alcohols .

Scientific Research Applications

®-2-(pyrrolidin-3-yl)ethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(pyrrolidin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and function. Additionally, it may interact with receptors in biological systems, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(pyrrolidin-3-yl)ethanol hydrochloride
  • ®-3-HydroxyMethylpyrrolidine hydrochloride
  • (S)-3-HydroxyMethylpyrrolidine hydrochloride

Uniqueness

®-2-(pyrrolidin-3-yl)ethanol hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry is crucial in applications where chiral specificity is important, such as in the synthesis of pharmaceuticals .

Properties

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-4-2-6-1-3-7-5-6;/h6-8H,1-5H2;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUPXZZFQCQRSC-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421010-54-9
Record name 2-[(3R)-pyrrolidin-3-yl]ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(pyrrolidin-3-yl)ethanol hydrochloride
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(R)-2-(pyrrolidin-3-yl)ethanol hydrochloride
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Reactant of Route 6
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